Tetramethyl 4,4\',4\'\',4\'\'\'-(5,10,15,20-porphyrintetrayl)tetrabenzo ate

CAS No.:

Cat. No.: VC17972294

Molecular Formula: C52H56N4O8

Molecular Weight: 865.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C52H56N4O8 |

|---|---|

| Molecular Weight | 865.0 g/mol |

| IUPAC Name | methyl 4-[10,15,20-tris(4-methoxycarbonylphenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-5-yl]benzoate |

| Standard InChI | InChI=1S/C52H56N4O8/c1-61-49(57)33-13-5-29(6-14-33)45-37-21-23-39(53-37)46(30-7-15-34(16-8-30)50(58)62-2)41-25-27-43(55-41)48(32-11-19-36(20-12-32)52(60)64-4)44-28-26-42(56-44)47(40-24-22-38(45)54-40)31-9-17-35(18-10-31)51(59)63-3/h5-21,23,26,28,37-48,53-56H,22,24-25,27H2,1-4H3 |

| Standard InChI Key | IMMVCUWJDQZHIU-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC=C(C=C1)C2C3CCC(N3)C(C4C=CC(N4)C(C5CCC(N5)C(C6C=CC2N6)C7=CC=C(C=C7)C(=O)OC)C8=CC=C(C=C8)C(=O)OC)C9=CC=C(C=C9)C(=O)OC |

Introduction

Chemical Structure and Molecular Characteristics

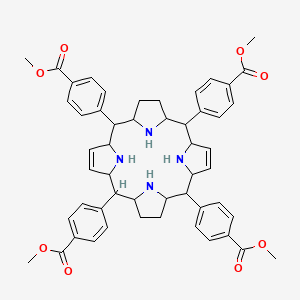

The compound features a porphyrin macrocycle with four methyl ester-functionalized benzoate groups symmetrically attached at the 5,10,15,20-positions. The planar aromatic core allows for extended π-conjugation, contributing to its strong absorbance in the 400–700 nm range, with a prominent peak at 645 nm in dichloromethane . X-ray crystallography of analogous porphyrins confirms a nearly flat geometry, which enhances intermolecular interactions in solid-state applications .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 846.9 g/mol | |

| Melting Point | 250°C | |

| λ<sub>max</sub> (CH<sub>2</sub>Cl<sub>2</sub>) | 645 nm | |

| Solubility | Limited in polar solvents; soluble in DMF, DMSO |

Synthesis and Manufacturing

The synthesis involves a multi-step process starting with the condensation of pyrrole and methyl 4-formylbenzoate in propionic acid under reflux, followed by esterification to introduce methyl groups . Key steps include:

-

Porphyrin Core Formation: Adler-Longo method yields the tetraphenylporphyrin precursor .

-

Esterification: Reaction with methanol and acid catalysts converts carboxylic acid groups to methyl esters .

-

Purification: Column chromatography or recrystallization ensures >95% purity, as verified by HPLC .

Industrial-scale production requires stringent control of reaction conditions to avoid side products like chlorin or bacteriochlorin derivatives . Suppliers such as TCI Chemicals and Alfa Chemical Co. offer the compound with purity ≥97%, priced at ~¥4,700/200 mg .

Photodynamic Therapy Applications

In PDT, the compound acts as a photosensitizer by absorbing light to generate singlet oxygen () and other ROS, inducing apoptosis in cancer cells . A 2024 study compared its efficacy with ZnTPPS and ClAlPcS<sub>2</sub> in HT29 colorectal cancer cells, demonstrating a 70% reduction in viability at 10 µM under 650 nm irradiation . Its lipophilicity enhances cellular uptake, while the ester groups improve stability in physiological environments .

Mechanistic Insights:

-

Type II Photosensitization: Energy transfer from the excited triplet state to molecular oxygen produces .

-

Mitochondrial Targeting: Localization in mitochondria amplifies oxidative damage, triggering caspase-3 activation .

Materials Science Applications

The compound’s structural rigidity and electronic properties make it ideal for advanced materials:

-

Sensors: Functionalized porphyrins detect metal ions (e.g., Pb<sup>2+</sup>, Cu<sup>2+</sup>) via UV-Vis spectral shifts .

-

Nanomaterials: Self-assembly into porphyrin-based metal-organic frameworks (MOFs) enhances surface areas up to 810 m<sup>2</sup>/g for catalytic applications .

-

Organic Electronics: Charge-transfer complexes with fullerenes improve photovoltaic efficiency in dye-sensitized solar cells .

Biological Interactions

Beyond PDT, the compound interacts with biomolecules:

-

Protein Binding: Forms stable complexes with serum albumin, modulating drug delivery kinetics.

-

DNA Intercalation: Planar structure enables partial intercalation into DNA duplexes, studied for antitumor mechanisms .

Physicochemical Properties and Stability

The compound is air- and heat-sensitive, requiring storage under inert gas at 0–10°C . Degradation studies indicate a half-life of >6 months when protected from light and moisture . Solubility challenges in aqueous media are mitigated by nanoparticle encapsulation or PEGylation .

Comparison with Analogous Porphyrins

Table 2: Comparative Analysis with TMPyP

| Property | Tetramethyl Tetrabenzoate | TMPyP |

|---|---|---|

| Water Solubility | Low | High |

| Cellular Uptake | Moderate (lipophilicity) | High (cationic charge) |

| PDT Efficacy (HT29 Cells) | 70% | 85% |

| Cost (per gram) | ¥16,200 | $360 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume